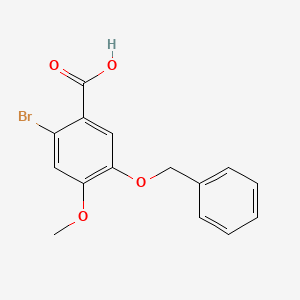

2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-methoxy-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO4/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTDEMXQQIWHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453627 | |

| Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24958-42-7 | |

| Record name | 2-Bromo-4-methoxy-5-(phenylmethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24958-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for the preparation of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available 3,4-dimethoxybenzoic acid. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis of this target molecule.

Synthetic Strategy Overview

The synthesis of this compound from 3,4-dimethoxybenzoic acid is a multi-step process that involves three key transformations:

-

Selective Demethylation: The initial step focuses on the regioselective demethylation of the 4-methoxy group of 3,4-dimethoxybenzoic acid (veratric acid) to yield 4-hydroxy-3-methoxybenzoic acid (vanillic acid). This selective deprotection is crucial for the subsequent introduction of the benzyloxy group.

-

Benzylation: The phenolic hydroxyl group of vanillic acid is then protected as a benzyl ether. This step prevents unwanted side reactions during the final bromination and introduces the benzyloxy moiety present in the target molecule.

-

Bromination: The final step involves the electrophilic aromatic substitution of the benzylated intermediate to introduce a bromine atom at the 2-position of the benzoic acid ring, affording the desired this compound.

The overall synthetic pathway is illustrated in the following diagram:

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid, a key intermediate in the synthesis of bioactive compounds. Due to the limited availability of experimental data in published literature, this guide combines reported values with predicted data to offer as complete a profile as possible for this compound.

Core Physicochemical Data

The structural and chemical identity of this compound is defined by the following identifiers and properties.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 24958-42-7 | [1] |

| Molecular Formula | C₁₅H₁₃BrO₄ | [1] |

| Molecular Weight | 337.17 g/mol | [1] |

| Melting Point | 193.0 to 197.0 °C | |

| Boiling Point | 445.4 ± 45.0 °C (Predicted) | N/A |

| Density | 1.486 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 2.97 ± 0.10 (Predicted) | N/A |

| Flash Point | 223.2 ± 28.8 °C (Predicted) | N/A |

Synthesis and Application

This compound is primarily utilized as a chemical intermediate. Notably, it serves as a precursor in the synthesis of 3,8-Dihydroxy-9-methoxy-6H-Dibenzo[b,d]pyran-6-one[1]. This end-product is of interest in the cosmetic and pharmaceutical industries for its reported properties as a collagen production promoter, an MMP-1 production inhibitor, and an elastase activity inhibitor[1].

Proposed Synthetic Pathway

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in the available scientific literature. However, general methodologies for the synthesis of similar brominated benzoic acid derivatives can be adapted.

General Protocol for the Bromination of a Substituted Benzoic Acid

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

-

Dissolution: The starting benzoic acid derivative is dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

-

Addition of Brominating Agent: A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, is added portion-wise to the reaction mixture. The reaction is typically carried out at a controlled temperature, often at room temperature or slightly below, to manage the exothermic nature of the reaction and improve selectivity.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is quenched, often by pouring it into water or a solution of a reducing agent like sodium thiosulfate to consume any excess bromine.

-

Isolation and Purification: The crude product is isolated by filtration if it precipitates, or by extraction with an organic solvent. Further purification is typically achieved by recrystallization from a suitable solvent system.

Spectroscopic Data

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. For structural confirmation, researchers would need to acquire this data experimentally. The expected spectral features can be predicted based on the compound's structure.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity or any associated signaling pathways for this compound itself. Its significance is primarily defined by its role as an intermediate in the synthesis of other biologically active molecules. Therefore, no signaling pathway diagrams can be provided at this time.

Safety and Handling

This guide provides a summary of the currently available information on this compound. Further experimental investigation is required to fully characterize its physicochemical properties and to explore its potential biological activities.

References

Potential Biological Activity of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid and its derivatives. While direct experimental data on this specific scaffold is limited, this document extrapolates potential therapeutic applications by examining structurally related substituted benzoic acid, bromophenol, and methoxyphenol compounds. This guide outlines potential mechanisms of action, suggests detailed experimental protocols for validation, and presents hypothetical data in a structured format to guide future research and development in this area. The information herein is intended to serve as a foundational resource for initiating and advancing research programs focused on this novel class of compounds.

Introduction

This compound is a substituted aromatic carboxylic acid. The unique arrangement of its functional groups—a bromine atom, a methoxy group, and a benzyloxy group on a benzoic acid core—suggests a potential for diverse biological activities. Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. The presence of a halogen, like bromine, can enhance lipophilicity and modulate the electronic properties of the molecule, potentially leading to improved interaction with biological targets[4]. This guide will explore the putative biological activities of this compound derivatives based on the established activities of analogous compounds.

Potential Biological Activities and Mechanisms of Action

Based on the biological activities of structurally similar compounds, derivatives of this compound are hypothesized to possess the following activities:

Anti-inflammatory Activity

Substituted benzoic acids, particularly salicylates, are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes[2]. Additionally, related compounds like 2-hydroxy-4-methoxybenzoic acid have been shown to attenuate hepatotoxicity through anti-inflammatory and antioxidant mechanisms, reducing levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6[5].

Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives are widely used as antimicrobial agents[1][3]. Their mechanism of action often involves the disruption of cellular pH homeostasis in microorganisms, leading to the inhibition of growth and survival[3]. The lipophilic nature of the benzyloxy group and the presence of bromine in the target scaffold may enhance its ability to penetrate microbial cell membranes.

Enzyme Inhibition

Certain para-substituted benzoic acid derivatives have been identified as potent and selective inhibitors of protein phosphatases, such as Slingshot, which are involved in cytoskeleton dynamics and cell migration[6]. This suggests that derivatives of this compound could be investigated as inhibitors of various enzymes implicated in disease. For instance, 2-Bromo-5-benzyloxy-4-methoxybenzoic acid is an intermediate in the synthesis of a compound known to inhibit MMP-1 and elastase, suggesting a potential role in dermatology and tissue degradation-related diseases[7].

Antiviral Activity

A structurally related compound, 2-Bromo-5-hydroxy-4-methoxybenzoic acid, has been noted for its antiviral properties. This suggests that the core scaffold of bromo-methoxy-benzoic acid may be a promising starting point for the development of novel antiviral agents.

Hypothetical Quantitative Data

The following tables summarize hypothetical quantitative data for a series of hypothetical derivatives of this compound. These values are for illustrative purposes to guide the interpretation of future experimental results.

Table 1: Hypothetical Anti-inflammatory Activity of Derivatives

| Compound ID | R-Group Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Nitric Oxide Inhibition (%) in LPS-stimulated RAW 264.7 cells (at 10 µM) |

| BMB-001 | None (Parent Compound) | 150 | 75 | 45 |

| BMB-002 | Amide (e.g., -CONH₂) | 120 | 60 | 55 |

| BMB-003 | Ester (e.g., -COOCH₃) | 200 | 110 | 30 |

| BMB-004 | Substituted Amide | 90 | 40 | 65 |

Table 2: Hypothetical Antimicrobial Activity of Derivatives

| Compound ID | R-Group Modification | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |

| BMB-001 | None (Parent Compound) | 64 | 128 | 64 |

| BMB-002 | Amide (e.g., -CONH₂) | 32 | 64 | 32 |

| BMB-003 | Ester (e.g., -COOCH₃) | 128 | 256 | 128 |

| BMB-004 | Substituted Amide | 16 | 32 | 16 |

Proposed Experimental Protocols

To validate the potential biological activities of this compound derivatives, the following experimental protocols are proposed.

In Vitro Anti-inflammatory Assays

-

Principle: This assay measures the ability of the test compounds to inhibit the peroxidase activity of COX-1 and COX-2. The inhibition of the enzyme results in a reduction of the colorimetric product, which can be quantified spectrophotometrically.

-

Reagents:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) (colorimetric probe)

-

Test compounds dissolved in DMSO

-

Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and positive controls.

-

In a 96-well plate, add the enzyme, heme, and the test compound or control.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Measure the absorbance at 590 nm at multiple time points.

-

Calculate the rate of reaction and determine the IC₅₀ values.

-

-

Principle: This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant of lipopolysaccharide (LPS)-stimulated macrophages using the Griess reagent.

-

Reagents:

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Test compounds dissolved in DMSO

-

Dexamethasone or L-NAME as positive controls

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Antimicrobial Susceptibility Testing

-

Principle: This assay determines the minimum inhibitory concentration (MIC) of the test compounds against various microorganisms by observing the lowest concentration that inhibits visible growth in a liquid medium.

-

Reagents and Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compounds dissolved in DMSO

-

Standard antibiotics (e.g., ciprofloxacin) and antifungals (e.g., fluconazole) as positive controls

-

96-well microtiter plates

-

-

Procedure:

-

Prepare a twofold serial dilution of the test compounds and positive controls in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

Determine the MIC by visual inspection for the absence of turbidity.

-

Visualizations

The following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway that could be modulated by the derivatives of this compound.

Caption: Proposed experimental workflow for the evaluation of novel derivatives.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. benchchem.com [benchchem.com]

- 3. ijcrt.org [ijcrt.org]

- 4. benchchem.com [benchchem.com]

- 5. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Bromo-4-methoxy-5-benzyloxybenzoic acid | 24958-42-7 [chemicalbook.com]

The Strategic Role of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic Acid in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid as a pivotal intermediate in the synthesis of complex pharmaceutical compounds. This document provides a detailed overview of its role, particularly in the synthesis of precursors to Galantamine, an essential medication for the treatment of Alzheimer's disease. This guide offers a comparative analysis of synthetic pathways, detailed experimental protocols, and quantitative data to support research and development in medicinal chemistry.

Introduction: A Versatile Building Block

This compound is a highly functionalized aromatic carboxylic acid. Its structure incorporates a bromine atom, a methoxy group, and a benzyloxy group, offering multiple reactive sites for the construction of complex molecular architectures. The benzyloxy group often serves as a strategic protecting group for a phenol, which can be deprotected in later synthetic steps to yield the desired active moiety. This makes it a valuable intermediate in multi-step organic syntheses.

Application in the Synthesis of a Galantamine Precursor

A significant application of this compound is in the synthesis of N-methyl-N-(2-[4-hydroxyphenyl]ethyl)-2-bromo-5-hydroxy-4-methoxy benzene carboxamide, a key intermediate in the production of Galantamine.

"Prior Art" Synthetic Pathway

An established, albeit older, synthetic route involves the coupling of 2-bromo-5-benzyloxy-4-methoxy benzoic acid with a protected amine, followed by the deprotection of the benzyl groups.[1] This pathway highlights the use of the benzyloxy group as a protecting group for the phenol.

Improved Synthetic Pathway

A more recent and improved synthesis avoids the use of a protecting group for the phenolic hydroxyl, starting directly from 2-bromo-5-hydroxy-4-methoxy benzoic acid.[1] This streamlined approach is more efficient and avoids the additional steps of protection and deprotection.

Quantitative Data Summary

The following table summarizes the quantitative data for the improved synthesis of the Galantamine precursor as described in patent CA2683098C.[1]

| Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Duration (hours) | Yield (%) |

| 1. Acid Chloride Formation | 2-bromo-5-hydroxy-4-methoxy benzoic acid | Thionyl chloride, DMF (catalyst) | Ethyl Acetate | 45 - 50 | 1 | High |

| 2. Amide Coupling | 2-bromo-5-hydroxy-4-methoxy benzoyl chloride | N-methyl-N-(2-[4-hydroxyphenyl]ethyl) amine | Dichloromethane | ~5 | 0.5 | High |

| 3. Purification | Crude amide | Dichloromethane, Water | Dichloromethane/Water | 0 - 10 | 2 | High |

Experimental Protocols

Protocol 1: Synthesis of this compound (Representative)

This protocol describes a general method for the benzylation of the phenolic hydroxyl group of 2-bromo-5-hydroxy-4-methoxybenzoic acid.

Materials:

-

2-bromo-5-hydroxy-4-methoxybenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-5-hydroxy-4-methoxybenzoic acid in DMF.

-

Add an excess of potassium carbonate to the solution.

-

Add benzyl bromide dropwise to the stirred suspension.

-

Heat the reaction mixture to approximately 80°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of water and acidify with dilute HCl to a pH of approximately 2-3.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield this compound.

Protocol 2: Improved Synthesis of N-methyl-N-(2-[4-hydroxyphenyl]ethyl)-2-bromo-5-hydroxy-4-methoxy benzene carboxamide[1]

This protocol is adapted from the process described in patent CA2683098C.[1]

Step 1: Formation of 2-bromo-5-hydroxy-4-methoxy benzoyl chloride

Materials:

-

2-bromo-5-hydroxy-4-methoxy benzoic acid (1.49 kg)

-

Dimethylformamide (DMF) (0.071 kg)

-

Ethyl Acetate (6.712 kg)

-

Thionyl chloride (1.29 kg)

Procedure:

-

Charge a reaction vessel with 2-bromo-5-hydroxy-4-methoxy benzoic acid, DMF, and ethyl acetate.

-

Stir the mixture and heat to 45-50°C under a nitrogen atmosphere.

-

Slowly add thionyl chloride while maintaining the temperature between 45-50°C.

-

Stir the mixture for approximately 1 hour.

-

Concentrate the resulting solution under vacuum to obtain the acid chloride, which is used directly in the next step.

Step 2: Amide Coupling Reaction

Materials:

-

2-bromo-5-hydroxy-4-methoxy benzoyl chloride solution from Step 1

-

N-methyl-N-(2-[4-hydroxyphenyl]ethyl) amine

-

Dichloromethane (9.95 kg)

Procedure:

-

Cool the concentrated acid chloride solution to about 30°C and dilute with dichloromethane under a nitrogen atmosphere.

-

In a separate vessel, prepare a slurry of N-methyl-N-(2-[4-hydroxyphenyl]ethyl) amine.

-

Cool the amine slurry to approximately 5°C.

-

Transfer the acid chloride solution into the amine slurry at ~5°C.

-

Stir the reaction mixture for about 0.5 hours under a nitrogen atmosphere.

-

Concentrate the solution under vacuum.

Step 3: Purification

Materials:

-

Crude product from Step 2

-

Dichloromethane (6.628 kg for dissolution, 1.326 kg for washing)

-

Water (15 kg)

Procedure:

-

Cool the concentrated crude product to 25-35°C.

-

Add dichloromethane and stir for 15 minutes.

-

Add water and stir for 30 minutes.

-

Cool the mixture to 0-10°C and stir for 2 hours to allow for precipitation.

-

Filter the resulting slurry and wash the solid with dichloromethane.

-

Dry the purified solid under vacuum at approximately 80°C for 12 hours to yield N-methyl-N-(2-[4-hydroxyphenyl]ethyl)-2-bromo-5-hydroxy-4-methoxy benzene carboxamide.

Conclusion

This compound serves as a valuable, albeit now less-favored, intermediate in the synthesis of a key precursor to Galantamine. The evolution of the synthetic strategy to a more direct route using the unprotected 2-bromo-5-hydroxy-4-methoxy benzoic acid demonstrates a common theme in pharmaceutical process development: the optimization of synthetic pathways to improve efficiency and reduce the number of steps. The detailed protocols and comparative pathways presented in this guide offer valuable insights for chemists and researchers in the field of drug development and organic synthesis.

References

An In-Depth Technical Guide to the Investigation of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic Acid Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acid derivatives represent a pivotal scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid, a key intermediate in the synthesis of compounds with applications in cosmetology and potentially beyond. This document provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of analogues of this core structure. Detailed experimental protocols for the synthesis of related compounds are provided, alongside a thorough examination of their potential roles as enzyme inhibitors, particularly focusing on Matrix Metalloproteinase-1 (MMP-1). The guide aims to equip researchers with the foundational knowledge and practical methodologies required to explore this chemical space for the development of novel therapeutic agents.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its structural features, including the presence of a bromine atom, a methoxy group, and a benzyloxy group on the benzoic acid core, make it a versatile building block for the synthesis of more complex molecules. The individual substituents can influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its biological activity.

The vanillic acid substructure (4-hydroxy-3-methoxybenzoic acid) is prevalent in many naturally occurring and synthetic compounds with known pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects. The core molecule of this guide can be considered a protected and further substituted derivative of vanillic acid, suggesting a rich potential for biological investigation.

Synthesis of the Core Scaffold and its Analogues

General Synthetic Workflow

The logical pathway to synthesize the target compound and its analogues involves a multi-step process, starting from readily available precursors. The following workflow outlines a general strategy.

Caption: General synthetic workflow for this compound and its analogues.

Key Experimental Protocols

The following protocols are based on established procedures for the synthesis of structurally related compounds and can be adapted for the synthesis of the target molecule and its analogues.

Protocol 1: Benzylation of a Hydroxybenzoic Acid

This protocol is adapted from the synthesis of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.

-

Objective: To protect the hydroxyl group of a substituted benzoic acid with a benzyl group.

-

Materials: 4-hydroxy-3-methoxybenzoic acid (vanillic acid), ethanol, sodium hydroxide (NaOH) solution, benzyl bromide (BnBr).

-

Procedure:

-

Dissolve 4-hydroxy-3-methoxybenzoic acid in a mixture of ethanol and an aqueous NaOH solution.

-

Add benzyl bromide to the solution.

-

Heat the mixture at 65°C for 8 hours with stirring.

-

Concentrate the reaction mixture under reduced pressure.

-

Acidify the aqueous residue to a pH of 3.0 using 6M HCl to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol.

-

Dry the product under vacuum at 45°C.

-

Protocol 2: Electrophilic Bromination of a Substituted Benzoic Acid

This protocol is adapted from a patented method for the synthesis of 2-bromo-4,5-dialkoxybenzoic acids.[1]

-

Objective: To introduce a bromine atom at the C2 position of the benzoic acid ring.

-

Materials: 3,4-dialkoxybenzoic acid (e.g., 4-(benzyloxy)-3-methoxybenzoic acid from Protocol 1), concentrated hydrochloric acid (35%), bromine.

-

Procedure:

-

Suspend the 3,4-dialkoxybenzoic acid in concentrated hydrochloric acid.

-

Add bromine dropwise to the suspension at 25°C.

-

Stir the resulting mixture for several hours at room temperature.

-

Add water to the mixture and continue stirring for one hour.

-

Filter the precipitated crystals and dry under reduced pressure to yield the crude 2-bromo-4,5-dialkoxybenzoic acid.

-

Potential Biological Activities and Analogues

The structural similarity of this compound to known bioactive molecules, such as vanillic acid derivatives, suggests a range of potential biological activities. These include antioxidant, antimicrobial, and enzyme inhibitory properties. The investigation of analogues, where the substituents on the aromatic ring are systematically varied, is a key strategy in drug discovery to optimize activity and selectivity.

Data on Analogous Compounds

The following tables summarize quantitative data for various substituted benzoic acid derivatives, highlighting their potential as enzyme inhibitors.

Table 1: Inhibitory Activity of Benzoic Acid Derivatives against α-Amylase

| Compound | Substituents | IC50 (mM) |

| 2-Hydroxybenzoic acid | 2-OH | >50 |

| 4-Hydroxybenzoic acid | 4-OH | >50 |

| 2,3-Dihydroxybenzoic acid | 2,3-diOH | 25.12 ± 0.69 |

| 2,4-Dihydroxybenzoic acid | 2,4-diOH | 21.01 ± 0.68 |

| 3,4-Dihydroxybenzoic acid | 3,4-diOH | 41.28 ± 1.12 |

| 3,5-Dihydroxybenzoic acid | 3,5-diOH | 39.53 ± 1.03 |

| 2,3,4-Trihydroxybenzoic acid | 2,3,4-triOH | 17.30 ± 0.73 |

| Vanillic acid | 4-OH, 3-OCH3 | 27.89 |

| Syringic acid | 4-OH, 3,5-diOCH3 | 44.81 |

Data adapted from a study on the inhibition of α-amylase by benzoic acid derivatives.

Table 2: Inhibitory Activity of Benzoic Acid Derivatives against Acetylcholinesterase (AChE) and Carbonic Anhydrases (hCA I and hCA II)

| Compound ID | Substituent on Benzoic Acid Core | AChE Ki (nM) | hCA I Ki (nM) | hCA II Ki (nM) |

| 6c | 1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione | 33.00 ± 0.29 | - | - |

| 6e | cyclohexanone | 18.78 ± 0.09 | - | - |

| 6f | 2,2-dimethyl-1,3-dioxan-4-one | 13.62 ± 0.21 | - | - |

Data represents selected compounds from a study on novel benzoic acid derivatives as multitarget inhibitors.

Structure-Activity Relationships (SAR)

Based on the available data for related compounds, several structure-activity relationships can be inferred:

-

Hydroxylation Pattern: The number and position of hydroxyl groups on the benzoic acid ring significantly influence inhibitory activity against enzymes like α-amylase. Dihydroxy and trihydroxy derivatives tend to be more potent than monohydroxy compounds.

-

Methoxy Substituents: The presence and position of methoxy groups also modulate activity. In some cases, methoxylation can decrease inhibitory potential compared to the corresponding hydroxylated analogue.

-

Bulky Substituents: The introduction of larger, more complex substituents can lead to highly potent and selective inhibitors, as seen in the case of AChE and hCA inhibitors.

Focus on Matrix Metalloproteinase-1 (MMP-1) Inhibition

The initial lead that this compound is an intermediate in the synthesis of a collagen production promoter and MMP-1 inhibitor suggests that this class of compounds may have significant potential in dermatology and tissue remodeling.

The Role of MMP-1 in Collagen Degradation

Matrix Metalloproteinase-1 (MMP-1), also known as collagenase-1, plays a crucial role in the degradation of type I collagen, the most abundant structural protein in the extracellular matrix (ECM) of skin and other connective tissues. The dysregulation of MMP-1 activity is implicated in various pathological conditions, including skin aging, arthritis, and cancer metastasis.

The collagen degradation pathway initiated by MMP-1 is a critical process. MMP-1 cleaves the triple-helical collagen fibril at a specific site, leading to its unwinding and subsequent degradation by other proteases, such as gelatinases (MMP-2 and MMP-9).

Signaling Pathway of MMP-1 Mediated Collagen Degradation

The following diagram illustrates the key steps in the collagen degradation pathway and the central role of MMP-1.

Caption: Signaling pathway of MMP-1 mediated collagen degradation and its inhibition.

Mechanism of Small Molecule Inhibition of MMP-1

Small molecule inhibitors of MMP-1 typically function by binding to the active site of the enzyme, preventing it from interacting with its collagen substrate. The active site of MMPs contains a catalytic zinc ion, which is crucial for their enzymatic activity. Many inhibitors are designed to chelate this zinc ion, thereby inactivating the enzyme.[2][3]

The development of selective MMP-1 inhibitors is a key challenge, as the active sites of different MMPs are highly conserved. Structure-activity relationship studies are therefore essential to identify structural motifs that confer selectivity for MMP-1 over other MMPs, which can help to minimize off-target effects.

Conclusion

This compound and its analogues represent a promising area of research for the development of new therapeutic agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by related benzoic acid derivatives, provides a strong foundation for further investigation. The potential for this class of compounds to act as MMP-1 inhibitors is particularly noteworthy, with potential applications in dermatology, rheumatology, and oncology.

This technical guide has provided a framework for the synthesis and evaluation of these compounds. The detailed experimental protocols, summary of quantitative data, and visualization of the relevant signaling pathway are intended to serve as a valuable resource for researchers in this field. Future work should focus on the synthesis of a focused library of analogues with systematic variations of the substituents on the benzoic acid core, followed by their screening against a panel of relevant biological targets, including MMP-1, to establish a comprehensive structure-activity relationship and identify lead compounds for further development.

References

The Dawn of a New Era in Therapeutics: An In-depth Technical Guide to the Discovery and History of Substituted Benzoic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discovery and rich history of substituted benzoic acid derivatives, a class of compounds that has left an indelible mark on modern medicine. From the advent of local anesthetics to the development of crucial treatments for infectious diseases and gout, the journey of these molecules is one of scientific ingenuity and therapeutic innovation. This document provides a comprehensive overview of their origins, detailed experimental protocols for their synthesis, and a quantitative look at their physicochemical and biological properties, offering valuable insights for today's researchers and drug development professionals.

A Legacy of Innovation: The Historical Trajectory

The story of substituted benzoic acid derivatives begins with the isolation and characterization of naturally occurring benzoic acid. Benzoic acid was first discovered in the 16th century through the dry distillation of gum benzoin.[1][2] Its structure was later determined in 1832 by Justus von Liebig and Friedrich Wöhler.[1][2] The subsequent exploration of its derivatives unlocked a vast array of therapeutic possibilities.

A significant milestone was the structural elucidation of cocaine, a naturally occurring ester of benzoic acid. This spurred chemists to synthesize analogues in search of compounds with similar anesthetic properties but without the undesirable toxicity and addictive potential. This quest laid the foundation for the development of a wide array of synthetic molecules with diverse therapeutic applications.[3]

Key Milestones in the Discovery of Substituted Benzoic Acid Compounds

| Year | Discovery/Development | Key Compound(s) | Significance |

| 1838 | Raffaele Piria generates salicylic acid from salicin.[4] | Salicylic Acid | Foundation for the development of aspirin. |

| 1853 | Charles Frederic Gerhardt synthesizes acetylsalicylic acid.[5] | Acetylsalicylic Acid (Aspirin) | Initially overlooked, later became a blockbuster drug. |

| 1897 | Felix Hoffman at Bayer rediscovers and produces a stable form of acetylsalicylic acid.[4][5] | Aspirin | Commercialization of one of the most widely used drugs in history. |

| 1905 | Alfred Einhorn synthesizes procaine (Novocaine).[3][6] | Procaine | The first synthetic local anesthetic, a safer alternative to cocaine.[3] |

| 1949 | Probenecid is synthesized.[7] | Probenecid | Initially used to extend penicillin supplies during WWII, later repurposed for gout treatment.[7][8] |

Physicochemical Properties of Key Substituted Benzoic Acid Derivatives

The therapeutic utility of substituted benzoic acid derivatives is intrinsically linked to their physicochemical properties. Parameters such as pKa and solubility influence their absorption, distribution, metabolism, and excretion (ADME) profiles.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | pKa (at 25 °C) | Solubility in Water (g/L at 25 °C) | Melting Point (°C) |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 4.20[9][10] | 3.44[11] | 122[11] |

| Salicylic Acid (2-hydroxybenzoic acid) | C₇H₆O₃ | 138.12 | 2.97[10] | 2.2 (at 20 °C) | 159 |

| Acetylsalicylic Acid (Aspirin) | C₉H₈O₄ | 180.16 | 3.5 | 3.3 (at 20 °C) | 135 |

| p-Aminobenzoic Acid (PABA) | C₇H₇NO₂ | 137.14 | 4.65 (amino group), 4.92 (carboxyl group) | 5.0 | 187-189 |

| Procaine | C₁₃H₂₀N₂O₂ | 236.31 | 9.0 (amino group) | 1.4 | 61 |

| Probenecid | C₁₃H₁₉NO₄S | 285.36 | 3.4 | Insoluble | 198-200 |

Biological Activity of Selected Substituted Benzoic Acid Derivatives

The diverse biological activities of these compounds have led to their use in a wide range of therapeutic areas.

| Compound | Therapeutic Class | Mechanism of Action | Representative Biological Data |

| Aspirin | Anti-inflammatory, Analgesic, Antipyretic, Antiplatelet | Irreversible inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][12][13] | A single 975 mg dose can reduce PGE₂ levels in skeletal muscle by 50-97% within 2 hours.[12] |

| Procaine | Local Anesthetic | Blocks sodium channels in nerve membranes, preventing the initiation and conduction of nerve impulses. | - |

| Para-aminosalicylic acid (PAS) | Antitubercular Agent | Inhibits the synthesis of folic acid in bacteria. | - |

| Probenecid | Uricosuric, Penicillin Adjuvant | Inhibits the renal tubular reabsorption of uric acid and the renal excretion of penicillin by blocking organic anion transporters (OATs).[7][14] | - |

| Substituted 3-(phenylamino)benzoic acids | Anticancer (investigational) | Potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3).[15] | Some derivatives show nanomolar affinity and over 200-fold selectivity for AKR1C3.[15] |

| Benzoic acid derivatives | Antifungal | Target fungal-specific CYP53 enzymes.[16] | MIC values against various fungal strains have been determined.[16] |

Experimental Protocols

Synthesis of Acetylsalicylic Acid (Aspirin)

This procedure is a classic example of esterification.

Materials:

-

Salicylic acid

-

Acetic anhydride

-

Concentrated sulfuric acid or phosphoric acid (catalyst)

-

Distilled water

-

Ethanol

-

Erlenmeyer flask

-

Beaker

-

Hot water bath

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Weigh out a known amount of salicylic acid and place it in an Erlenmeyer flask.

-

Carefully add an excess of acetic anhydride to the flask.

-

Add a few drops of concentrated sulfuric acid or phosphoric acid as a catalyst.

-

Gently swirl the flask to mix the reactants.

-

Heat the flask in a hot water bath (around 70-80°C) for approximately 10-15 minutes.

-

Remove the flask from the hot water bath and allow it to cool to room temperature.

-

Slowly add cold distilled water to the flask to hydrolyze the excess acetic anhydride. This step should be done in a fume hood as it can generate acetic acid vapors.

-

Cool the flask in an ice bath to induce crystallization of the aspirin.

-

Collect the crude aspirin crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold distilled water.

-

For purification, recrystallize the crude aspirin from an ethanol/water mixture.

-

Dry the purified crystals and determine the melting point to assess purity.

Synthesis of Procaine Hydrochloride

The synthesis of procaine hydrochloride can be achieved through the esterification of p-aminobenzoic acid with 2-diethylaminoethanol or via a multi-step process starting from p-nitrobenzoyl chloride.[1]

Method 1: Esterification of p-Aminobenzoic Acid

Materials:

-

p-Aminobenzoic acid

-

2-Diethylaminoethanol

-

Sulfuric acid (catalyst)

-

Sodium carbonate

-

Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

React p-aminobenzoic acid with an excess of 2-diethylaminoethanol in the presence of a catalytic amount of sulfuric acid.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, neutralize the excess acid with a sodium carbonate solution.

-

Isolate the crude procaine base.

-

Purify the procaine base by recrystallization from a suitable solvent.

-

To form the hydrochloride salt, dissolve the purified procaine base in a suitable solvent and bubble hydrogen chloride gas through the solution or add a stoichiometric amount of hydrochloric acid.

Method 2: From p-Nitrobenzoyl Chloride [1]

This is a three-step synthesis: esterification, reduction, and salt formation.

Step 1: Esterification

-

React p-nitrobenzoyl chloride with 2-(diethylamino)ethanol to form 2-(diethylamino)ethyl p-nitrobenzoate.

Step 2: Reduction

-

Reduce the nitro group of the intermediate to a primary amine using a reducing agent such as tin and hydrochloric acid (Sn/HCl) or catalytic hydrogenation (H₂/catalyst) to yield the procaine base.

Step 3: Salt Formation

-

Treat the procaine base with hydrochloric acid to form the stable procaine hydrochloride salt.

Signaling Pathways and Mechanisms of Action

Aspirin: Inhibition of Cyclooxygenase (COX)

Aspirin exerts its therapeutic effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] This inhibition prevents the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[4]

Caption: Aspirin's mechanism of action via irreversible inhibition of COX enzymes.

Probenecid: Modulation of Renal Organic Anion Transport

Probenecid's primary mechanism of action for the treatment of gout involves the inhibition of urate transporter 1 (URAT1) in the renal tubules.[14] This reduces the reabsorption of uric acid, leading to its increased excretion.[14] Probenecid also inhibits other organic anion transporters (OATs), which is the basis for its use in increasing the plasma concentration of certain drugs like penicillin.[7][14]

Caption: Probenecid's dual mechanism of inhibiting uric acid reabsorption and penicillin secretion.

Logical Relationships in Drug Discovery

The development of substituted benzoic acid derivatives often follows a logical progression from a lead compound. The discovery of procaine is a prime example of this, originating from the desire to create a safer alternative to cocaine.

Caption: Logical workflow for the discovery of procaine from cocaine.

References

- 1. benchchem.com [benchchem.com]

- 2. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 3. benchchem.com [benchchem.com]

- 4. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. Synthesis of Local Anesthetics derived from benzoic acid [quimicaorganica.org]

- 7. Probenecid - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. byjus.com [byjus.com]

- 10. global.oup.com [global.oup.com]

- 11. Benzoic acid - Wikipedia [en.wikipedia.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Probenecid? [synapse.patsnap.com]

- 15. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic Acid

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage of chemical intermediates is paramount to ensuring the integrity of experimental results and the quality of synthesized products. This guide provides a comprehensive overview of the known stability profile and recommended storage conditions for this compound, a key building block in the synthesis of various compounds.

Summary of Chemical Stability

This compound is a solid, appearing as a white to light yellow powder or crystal. While specific quantitative stability data is not extensively published, information from suppliers and the known chemistry of its functional groups allow for a qualitative assessment of its stability. The compound is noted to be sensitive to light and moisture.[1] Incompatible materials include strong oxidizing agents.[1][2] Thermal decomposition may produce hazardous byproducts such as carbon oxides and hydrogen bromide.[2]

Table 1: Summary of Stability Information

| Parameter | Observation | Potential Consequence of Instability |

| Light Sensitivity | The compound is light-sensitive.[1] | Photodegradation, leading to impurity formation and loss of potency. |

| Moisture Sensitivity | The compound is moisture-sensitive.[1][3] | Hydrolysis or changes in physical form. |

| Thermal Stability | Stable under recommended storage conditions.[2] High temperatures can lead to decomposition.[2] | Formation of degradation products like carbon oxides and hydrogen bromide.[2] |

| Incompatibility | Incompatible with strong oxidizing agents.[1][2] | Vigorous reactions, potentially compromising sample integrity. |

Recommended Storage Conditions

Proper storage is crucial to maintain the purity and integrity of this compound. The primary goals are to protect it from light, moisture, and incompatible substances.

Table 2: Recommended Storage Conditions

| Condition | Recommendation |

| Temperature | Short-term: Room temperature in a cool, dark place (<15°C is recommended). Long-term: Refrigerate at 2°C - 8°C.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with air and moisture.[1] |

| Container | Keep in a tightly closed, light-resistant container.[1][2][3] |

| Location | Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[1][2] |

Potential Degradation Pathways

The structure of this compound contains several functional groups that could be susceptible to degradation under adverse conditions. The benzyloxy group is prone to de-benzylation, the bromo substituent can be involved in various reactions, and the carboxylic acid can undergo decarboxylation at high temperatures.

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing. The goal is to identify potential degradation products and develop stability-indicating analytical methods.

Methodology

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and a solution to UV light (254 nm) and visible light for a specified duration.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed and unstressed samples.

-

Identify and characterize major degradation products using techniques like LC-MS.

-

Caption: Experimental workflow for a forced degradation study.

References

Molecular weight and formula of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid, a key intermediate in organic synthesis. It details the compound's chemical properties, provides a conceptual framework for its synthesis and analysis, and presents this information in a structured format suitable for a professional audience.

Core Chemical Data

This compound is a halogenated aromatic carboxylic acid. Its structure incorporates several functional groups that make it a versatile building block in the synthesis of more complex molecules. The fundamental properties of this compound are summarized below.

| Property | Data | Source(s) |

| Molecular Formula | C15H13BrO4 | [1][2] |

| Molecular Weight | 337.17 g/mol | [2][3] |

| CAS Number | 24958-42-7 | [1][4][5] |

| Synonyms | 2-Bromo-5-benzyloxy-4-methoxybenzoic acid, 5-Benzyloxy-2-bromo-p-anisic acid | [1][2][3] |

| Physical State | Solid, White to Light yellow powder/crystal | [3] |

| Melting Point | 193.0 to 197.0 °C | [3] |

Applications in Synthesis

This compound is primarily utilized as an intermediate in multi-step organic syntheses. Notably, it serves as a precursor in the synthesis of 3,8-Dihydroxy-9-methoxy-6H-Dibenzo[b,d]pyran-6-one.[4] This derivative is recognized for its potential applications in cosmetics as an anti-wrinkle agent, reportedly acting as a collagen production promoter, an inhibitor of MMP-1 production, and an elastase activity inhibitor.[4] Its utility in the development of potential drug candidates is also noted, where its structural features can be leveraged to enhance biological activity.[6]

Conceptual Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in publicly accessible literature, a general synthetic strategy can be inferred from standard organic chemistry principles. The process would logically involve the bromination of a substituted benzoic acid precursor. The following sections outline a conceptual workflow for its synthesis and subsequent quality control.

3.1. Conceptual Synthesis Protocol

The synthesis of a substituted benzoic acid like the target compound typically involves a multi-step process. A plausible route would start with a more readily available substituted toluene or benzoic acid, followed by sequential functional group additions and modifications. For example, a common strategy for producing related compounds, such as 2-bromo-4,5-dimethoxybenzoic acid, involves the directed bromination of a dimethoxybenzoic acid precursor.[7]

A logical workflow for the synthesis and purification of such a compound is illustrated in the diagram below.

Caption: Conceptual workflow for synthesis and purification.

3.2. Quality Control and Characterization

Post-synthesis, the identity and purity of this compound must be confirmed. Standard analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, typically aiming for >97%.

-

Melting Point Analysis: To compare the observed melting point range with the reference value as a preliminary check of purity.

The logical relationship between the compound's structure and the analytical data used for its confirmation is depicted in the following diagram.

Caption: Logical flow for analytical structural verification.

References

- 1. tr.tnjchem.com [tr.tnjchem.com]

- 2. echemi.com [echemi.com]

- 3. 5-Benzyloxy-2-bromo-4-methoxybenzoic Acid | 24958-42-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2-Bromo-4-methoxy-5-benzyloxybenzoic acid | 24958-42-7 [chemicalbook.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. chemimpex.com [chemimpex.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols: 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid as a versatile building block in the synthesis of biologically active compounds. This intermediate is particularly valuable in the preparation of urolithin derivatives, a class of compounds known for their potential in promoting skin health and combating the signs of aging.

Application: Synthesis of Anti-Aging Agent D455545

This compound serves as a key precursor for the synthesis of 3,8-Dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one (also known as D455545), a compound with promising applications in dermatology and cosmetics. D455545 has been identified as a potent agent for skin rejuvenation through a multi-target mechanism that includes the promotion of collagen synthesis, inhibition of matrix metalloproteinase-1 (MMP-1), and reduction of elastase activity. These actions collectively help to maintain the integrity and elasticity of the dermal matrix, thereby reducing the appearance of wrinkles and fine lines.

Table 1: Biological Activities of the Target Compound D455545

| Biological Target | Activity | Therapeutic Relevance |

| Collagen Synthesis | Promoter | Enhances skin firmness and reduces wrinkles. |

| MMP-1 (Collagenase) | Inhibitor | Prevents the breakdown of existing collagen. |

| Elastase | Inhibitor | Protects elastin fibers, maintaining skin elasticity. |

Proposed Synthetic Pathway

The synthesis of D455545 from this compound can be achieved through a multi-step process. A plausible route involves an initial Ullmann condensation (a modified Hurtley reaction) with a suitable phenol, followed by intramolecular cyclization to form the dibenzopyranone core. Subsequent debenzylation and demethylation steps are then required to yield the final dihydroxy product.

Caption: Proposed synthetic workflow for D455545.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of urolithin derivatives and provide a general framework.[1][2] Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Ullmann Condensation to form Dibenzopyranone Intermediate

This step involves the copper-catalyzed coupling of this compound with a protected dihydroxybenzene, such as resorcinol monomethyl ether, followed by in-situ lactonization.

Materials:

-

This compound

-

Resorcinol monomethyl ether

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), resorcinol monomethyl ether (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.5 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous DMF and toluene (e.g., in a 1:1 ratio) via syringe.

-

Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the dibenzopyranone intermediate.

Table 2: Representative Reaction Parameters for Ullmann Condensation

| Parameter | Value |

| Temperature | 120 - 140 °C |

| Reaction Time | 12 - 24 hours |

| Solvent | DMF/Toluene |

| Base | K₂CO₃ |

| Catalyst | CuI |

Step 2: Debenzylation and Demethylation

The benzyl and methyl protecting groups are removed to yield the final product, D455545. This can often be achieved in a single step using a strong Lewis acid like boron tribromide.

Materials:

-

Dibenzopyranone intermediate from Step 1

-

Boron tribromide (BBr₃) solution in dichloromethane (DCM)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the dibenzopyranone intermediate (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1M solution of BBr₃ in DCM (3.0-4.0 eq) dropwise via syringe.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield 3,8-Dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one (D455545).

Biological Activity and Signaling Pathway

The anti-aging effects of D455545 are attributed to its influence on key components of the skin's extracellular matrix (ECM). By promoting the expression of Type I collagen and inhibiting the enzymes responsible for its degradation (MMP-1) and the degradation of elastin (elastase), D455545 helps to restore the structural integrity and resilience of the skin.

Caption: Mechanism of action for D455545 in skin health.

References

- 1. Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Experimental Protocols for the Bromination of Methoxybenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the bromination of the three isomers of methoxybenzoic acid: 2-methoxybenzoic acid, 3-methoxybenzoic acid, and 4-methoxybenzoic acid. The protocols are compiled from various scientific sources and are intended to serve as a comprehensive guide for the synthesis of brominated methoxybenzoic acid derivatives, which are valuable intermediates in pharmaceutical and agrochemical research. The regioselectivity of the bromination is influenced by the interplay of the activating methoxy group and the deactivating, meta-directing carboxylic acid group.

Data Presentation: A Comparative Overview of Bromination Reactions

The following tables summarize quantitative data from various reported bromination reactions of methoxybenzoic acid isomers. It is important to note that the data are compiled from different sources and the reaction conditions are not standardized across all experiments. Therefore, direct comparison of yields should be interpreted with caution.

Table 1: Bromination of 2-Methoxybenzoic Acid

| Brominating Agent | Solvent | Catalyst/Additive | Temp. (°C) | Time (h) | Product | Yield (%) | Purity (%) | Reference |

| N-Bromosuccinimide (NBS) & NaOH | Water | None | 0-5 | 2 | 5-Bromo-2-methoxybenzoic acid | 98 | >98 | [1] |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Not Specified | Not Specified | 20-25 | 18 | 5-Bromo-2-methoxybenzoic acid | 98 | Not Specified | [1] |

Table 2: Bromination of 3-Methoxybenzoic Acid

| Brominating Agent | Solvent | Catalyst/Additive | Temp. (°C) | Time (h) | Product | Yield (%) | Purity (%) | Reference |

| N-Bromosuccinimide (NBS) | Dichloromethane | H₂SO₄, KBr, Red Phosphorus | 25-30 | 3 | 2-Bromo-5-methoxybenzoic acid | 93.4 | 99.1 | [1] |

| Dibromohydantoin | Dichloroethane | H₂SO₄, KBr, Red Phosphorus | 25-30 | 3 | 2-Bromo-5-methoxybenzoic acid | 93.6 | 99.4 | [1] |

| Bromine | Water | NaOH | 0-5 | 1 | 2-Bromo-5-methoxybenzoic acid | Not Specified | Not Specified | [1] |

Table 3: Bromination of 4-Methoxybenzoic Acid

| Brominating Agent | Solvent | Catalyst/Additive | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Purity (%) | Reference |

| Bromine (1.1 eq) | Acetic Acid | FeCl₃ | 45-78 | 15 | 3-Bromo-4-methoxybenzoic acid | Not Specified | Not Specified | [2] |

| Bromine (2.2 eq) | Acetic Acid | FeBr₃ | RT to Reflux | 4-6 | 3,5-Dibromo-4-methoxybenzoic acid | Not Specified | Not Specified | [3] |

| N-Bromosuccinimide (NBS) (2.1 eq) | DMF or Acetic Acid | None | 0 to RT | Several | 3,5-Dibromo-4-methoxybenzoic acid | Not Specified | Not Specified | [4] |

| Bu₄NBr₃ (2.0 eq) | Acetonitrile | K₃PO₄ | 100 | 6 | 3,5-Dibromo-4-methoxybenzoic acid | Not Specified | Not Specified | [4] |

Experimental Protocols

The following are detailed methodologies for key bromination experiments.

Protocol 1: Synthesis of 5-Bromo-2-methoxybenzoic Acid from 2-Methoxybenzoic Acid using NBS

This protocol describes the bromination of 2-methoxybenzoic acid using N-bromosuccinimide in an aqueous basic solution.[1]

Materials:

-

2-Methoxybenzoic acid (o-anisic acid)

-

N-Bromosuccinimide (NBS)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Concentrated hydrobromic acid (HBr)

-

Sodium sulfite (Na₂SO₃)

-

Ice

Procedure:

-

In a suitable flask, dissolve 2-methoxybenzoic acid (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents).

-

Cool the solution to 0-5 °C using an ice/methanol bath.

-

While maintaining the temperature, add N-bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Continue stirring at 0-5 °C and monitor the reaction progress using a potassium iodide-starch paper test.

-

Once the reaction is complete (positive test), quench any excess oxidant by adding a small amount of sodium sulfite until the test is negative.

-

Acidify the reaction mixture by adding concentrated hydrobromic acid in portions, which will cause the product to precipitate.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 5-bromo-2-methoxybenzoic acid.

Protocol 2: Synthesis of 2-Bromo-5-methoxybenzoic Acid from 3-Methoxybenzoic Acid using NBS

This protocol details the bromination of 3-methoxybenzoic acid using N-bromosuccinimide in a chlorinated solvent with catalytic additives.[1]

Materials:

-

3-Methoxybenzoic acid (m-anisic acid)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane

-

Concentrated sulfuric acid (H₂SO₄)

-

Potassium bromide (KBr)

-

Red phosphorus

-

Ethanol

-

Ice

Procedure:

-

To a four-necked flask, add dichloromethane, 3-methoxybenzoic acid (1.0 equivalent), concentrated sulfuric acid, potassium bromide (0.1 equivalents), and red phosphorus (0.1 equivalents).

-

Begin stirring the mixture and add N-bromosuccinimide (1.5 equivalents) at 25 °C.

-

Control the reaction temperature between 25-30 °C and allow the reaction to proceed for 3 hours.

-

Monitor the consumption of the starting material by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, pour the reaction mixture into ice water to quench the reaction.

-

Recover the dichloromethane under reduced pressure.

-

Filter the mother liquor and recrystallize the crude product from ethanol to obtain 2-bromo-5-methoxybenzoic acid.

Protocol 3: Synthesis of 3,5-Dibromo-4-methoxybenzoic Acid from 4-Methoxybenzoic Acid using Bromine

This protocol describes the dibromination of 4-methoxybenzoic acid using molecular bromine in acetic acid.[3]

Materials:

-

4-Methoxybenzoic acid (p-anisic acid)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Anhydrous iron(III) bromide (FeBr₃)

-

10% (w/v) Sodium thiosulfate (Na₂S₂O₃) solution

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methoxybenzoic acid (1.0 equivalent) in glacial acetic acid.

-

Add a catalytic amount of anhydrous iron(III) bromide.

-

From the dropping funnel, add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it into a beaker containing cold water to precipitate the crude product.

-

Quench any excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from hot ethanol.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the bromination of methoxybenzoic acids.

Regioselectivity in Bromination of Methoxybenzoic Acids

Caption: Logical relationship of substituent effects on the regioselectivity of bromination.

References

- 1. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 2. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

Application Notes: Synthesis of Urolithins Using 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid

Introduction

Urolithins are a class of dibenzopyran-6-one derivatives that are metabolites produced by the human gut microbiota from ellagic acid and ellagitannins, which are found in various fruits and nuts. These compounds have garnered significant scientific interest due to their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. Their biological activity is linked to the modulation of several key cellular signaling pathways.

The chemical synthesis of specific urolithins is crucial for detailed pharmacological studies and drug development, as it allows for the production of pure compounds in controlled quantities. 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid serves as a versatile and advanced intermediate for the synthesis of specific urolithin analogues. Its structure, featuring a reactive bromine atom for coupling reactions and strategically placed methoxy and benzyloxy protecting groups, allows for the regioselective construction of the core urolithin scaffold and subsequent differential deprotection to yield specific hydroxylation patterns.

Application

The primary application of this compound in this context is as a key building block in a multi-step synthesis of hydroxylated urolithin derivatives. The general synthetic strategy involves an Ullmann-type coupling reaction between the benzoic acid derivative and a phenolic partner, typically resorcinol or a related compound, to form a diaryl ether intermediate. This is followed by an intramolecular cyclization to form the characteristic lactone ring of the dibenzopyranone core. Finally, selective or complete deprotection of the methoxy and benzyloxy groups yields the target urolithin. This approach provides a reliable route to urolithins that may be difficult to isolate from natural sources or produce via microbial fermentation.

Experimental Protocols

The following is a representative protocol for the synthesis of a urolithin intermediate from this compound. This protocol is based on established methods for similar Ullmann couplings and subsequent cyclizations used in urolithin synthesis.[1]

Protocol 1: Synthesis of 8-Benzyloxy-7-methoxy-3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin Analogue)

This protocol describes a two-step synthesis: 1) Ullmann coupling of this compound with resorcinol, and 2) Intramolecular cyclization to form the urolithin core.

Materials:

-

This compound

-

Resorcinol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Pyridine

-

Acetic anhydride (Ac2O)

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Step 1: Ullmann Coupling

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), resorcinol (1.5 eq.), and potassium carbonate (2.5 eq.).

-

Add copper(I) iodide (0.1 eq.) as the catalyst.

-

Add anhydrous DMF as the solvent (approx. 10 mL per gram of the benzoic acid).

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 2M HCl and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude diaryl ether intermediate.

Step 2: Intramolecular Acylative Cyclization

-

Dissolve the crude diaryl ether from Step 1 in a mixture of pyridine (5 mL) and acetic anhydride (10 mL).

-

Heat the mixture to reflux (approx. 140 °C) for 2-4 hours. Monitor the formation of the lactone ring by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash successively with 2M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to yield the pure urolithin analogue.

Quantitative Data

The following table summarizes representative yields for the synthesis of urolithins based on protocols using analogous 2-bromobenzoic acid precursors. Actual yields for the specific synthesis described above may vary.

| Starting Material | Reaction Type | Product | Yield (%) | Purity (%) | Reference |

| 2-Bromobenzoic acid & Resorcinol | Ullmann Coupling & Cyclization | Urolithin B | ~70% | >95% | [2] |

| 2-Bromo-5-methoxybenzoic acid & Resorcinol | Ullmann Coupling | Diaryl ether intermediate | Not specified | Not specified | [1] |

| 5-methyl-2-bromobenzoic acid & Resorcinol | Copper-catalyzed Coupling | 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one | Not specified | Not specified | [3] |

| 2-bromo-5-hydroxybenzoic acid & Resorcinol | Copper-catalyzed Coupling | Urolithin A | Not specified | Not specified | [4] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a urolithin analogue from this compound.

Caption: Synthetic workflow for a urolithin analogue.

Signaling Pathways Modulated by Urolithins

Urolithins exert their biological effects by modulating key cellular signaling pathways. The diagrams below illustrate two of the most well-documented pathways: NF-κB mediated inflammation and PINK1/Parkin-mediated mitophagy.

1. Inhibition of NF-κB Signaling Pathway

Urolithins have been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling cascade.

Caption: Urolithin inhibition of the NF-κB pathway.

2. Activation of Mitophagy

Urolithin A is a known activator of mitophagy, the selective removal of damaged mitochondria, primarily through the PINK1/Parkin pathway.[5][6]

References

- 1. US9394269B2 - Process-scale synthesis of urolithins - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2019168972A1 - Process-scale synthesis of urolithin a - Google Patents [patents.google.com]

- 5. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urolithin A: The anti-aging secret of intestinal flora metabolites - FocusHerb [focusherb.com]

Application Notes and Protocols: Reaction of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid with Organometallic Reagents